1-Bromo-5-chloropentane

Beschreibung

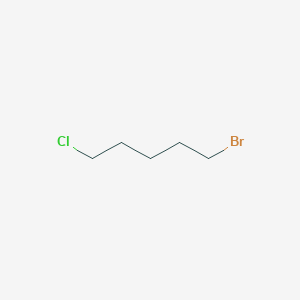

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-5-chloropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrCl/c6-4-2-1-3-5-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHNNDKXQVKJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068960 | |

| Record name | Pentane, 1-bromo-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54512-75-3 | |

| Record name | 1-Bromo-5-chloropentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54512-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-5-chloropentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054512753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-5-chloropentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 1-bromo-5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 1-bromo-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-5-chloropentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-5-CHLOROPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZF4NNM2WX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-5-chloropentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-5-chloropentane. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] This document details its physical characteristics, spectral data, chemical reactivity, and provides established experimental protocols for its synthesis, purification, and a representative nucleophilic substitution reaction.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a mild, characteristic halocarbon odor.[3] It is a dihaloalkane, featuring both bromine and chlorine atoms on a five-carbon chain, which dictates its reactivity.[3] It is sparingly soluble in water but soluble in organic solvents like benzene and chloroform.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀BrCl | [4][5] |

| Molecular Weight | 185.49 g/mol | [4][5] |

| CAS Number | 54512-75-3 | [5] |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Boiling Point | 210-212 °C (at 760 mmHg) | [6] |

| Density | 1.408 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.484 | [6] |

| Solubility | Insoluble in water; soluble in organic solvents. | [3] |

Spectroscopic Data

The structural features of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Br-CH₂ -CH₂-CH₂-CH₂-Cl | ~3.40 | Triplet | 2H |

| Br-CH₂-CH₂ -CH₂-CH₂-Cl | ~1.90 | Quintet | 2H |

| Br-CH₂-CH₂-CH₂ -CH₂-Cl | ~1.55 | Quintet | 2H |

| Br-CH₂-CH₂-CH₂-CH₂ -Cl | ~1.80 | Quintet | 2H |

| Br-CH₂-CH₂-CH₂-CH₂-Cl | ~3.55 | Triplet | 2H |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

| Br -CH₂-CH₂-CH₂-CH₂-Cl | ~33.5 |

| Br-CH₂ -CH₂-CH₂-CH₂-Cl | ~32.5 |

| Br-CH₂-CH₂ -CH₂-CH₂-Cl | ~25.0 |

| Br-CH₂-CH₂-CH₂ -CH₂-Cl | ~30.0 |

| Br-CH₂-CH₂-CH₂-CH₂ -Cl | ~45.0 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorptions:

-

C-H stretching: Strong bands in the region of 2850-2960 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the pentane chain.

-

CH₂ bending (scissoring): A characteristic absorption around 1465 cm⁻¹.

-

C-Br stretching: A strong absorption in the range of 560-690 cm⁻¹.

-

C-Cl stretching: A strong absorption in the range of 650-750 cm⁻¹.

Chemical Reactivity

The presence of two different halogen atoms at the terminal positions of the pentane chain makes this compound a versatile bifunctional electrophile. Its reactivity is dominated by nucleophilic substitution reactions.[1] The C-Br bond is generally more reactive towards nucleophiles than the C-Cl bond due to the lower bond dissociation energy of the C-Br bond and the better leaving group ability of the bromide ion compared to the chloride ion. This differential reactivity allows for selective substitution reactions at the C1 position.

Experimental Protocols

Synthesis of this compound from Tetrahydropyran

This protocol is based on the method described by Newman and Wotiz.[7]

Workflow Diagram:

Caption: Synthesis of this compound from Tetrahydropyran.

Methodology:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, place tetrahydropyran and a Lewis acid catalyst (e.g., anhydrous zinc chloride).

-

Addition of Acetyl Chloride: Cool the flask in an ice bath and add acetyl chloride dropwise with stirring. The reaction temperature is maintained between 0-120 °C for 2-10 hours to form 5-chloropentyl acetate.[4]

-

Bromination: To the resulting reaction mixture, add an acidic catalyst (e.g., sulfuric acid) and hydrobromic acid. Heat the mixture at a temperature between 50-120 °C for 2-4 hours.[4]

-

Work-up: After cooling, the reaction mixture is phase-separated. The organic layer containing the crude this compound is washed with saturated sodium bicarbonate solution and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: The crude product is purified by fractional distillation under reduced pressure.

Purification by Fractional Distillation

Workflow Diagram:

References

- 1. Page loading... [guidechem.com]

- 2. EP0824094A1 - Process for the preparation of alpha-bromo,omega-chloroalkanes - Google Patents [patents.google.com]

- 3. This compound(54512-75-3) IR Spectrum [m.chemicalbook.com]

- 4. CN1939885A - Production of 1-bromine-5-chloropentane - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. How To [chem.rochester.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

1-Bromo-5-chloropentane physical properties

An In-depth Technical Guide to the Physical Properties of 1-Bromo-5-chloropentane

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 54512-75-3). The information is intended for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in organic synthesis. This document summarizes essential quantitative data, outlines general experimental protocols for the determination of these properties, and visualizes a common synthesis workflow.

Core Physical and Chemical Properties

This compound is a dihaloalkane that appears as a clear, colorless to slightly yellow liquid at room temperature. Its dual halogen functionality, with a bromine and a chlorine atom at opposing ends of a five-carbon chain, makes it a versatile reagent in various chemical reactions, particularly nucleophilic substitutions.

Quantitative Physical Data

The physical properties of this compound have been reported across various sources. The following table summarizes these key quantitative data points for easy reference and comparison.

| Property | Value | Notes and Citations |

| Molecular Formula | C5H10BrCl | [1][2] |

| Molecular Weight | 185.49 g/mol | [2][3][4][5] |

| Boiling Point | 210-212 °C | at standard atmospheric pressure.[3][4][6][7][8] |

| Melting Point | -34 °C | [8] |

| Density | 1.408 g/mL at 25 °C | [3][4] |

| 1.488 g/cm³ at 15 °C | [1] | |

| 1.41 g/mL at 20 °C | [9] | |

| Refractive Index (n_D) | 1.484 at 20 °C | [3][4] |

| 1.4825-1.4865 at 20 °C | [6][10] | |

| Flash Point | 95 °C (203 °F) | [3][9] |

| Solubility | Insoluble in water. | Soluble in organic solvents such as chloroform, ethyl acetate, methanol, benzene, and ethanol.[1][3][5][8] |

| Appearance | Clear, colorless to slightly yellow liquid. | [1][6][8][11] |

Experimental Protocols for Physical Property Determination

Determination of Boiling Point (Micro-Boiling Point Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of a substance, the Thiele tube method is commonly employed.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube (Durham tube), rubber band, heating oil (mineral oil), and a heat source (Bunsen burner or heating mantle).

-

Procedure:

-

A few drops of this compound are placed into a small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

This assembly is placed in a Thiele tube containing heating oil, ensuring the rubber band is above the oil level to prevent degradation.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, the vapor pressure of the sample will equal the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[12][13]

-

Determination of Density

The density of a liquid is its mass per unit volume. It is typically measured using a pycnometer or by simply measuring the mass of a known volume.

-

Apparatus: An electronic balance (accurate to at least 0.001 g), a graduated cylinder or a volumetric pipette for accurate volume measurement.

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an electronic balance.

-

A specific volume of this compound (e.g., 10 mL) is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[6][7][11][14]

-

The temperature at which the measurement is taken should be recorded as density is temperature-dependent.

-

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is commonly measured using an Abbe refractometer.

-

Apparatus: Abbe refractometer, a constant temperature water bath, a light source (typically a sodium D-line source, 589 nm), and a dropper.

-

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).

-

The prism surfaces of the refractometer are cleaned with a soft tissue and a suitable solvent (e.g., acetone or ethanol) and allowed to dry completely.

-

A few drops of this compound are placed on the surface of the measuring prism using a clean dropper.

-

The prisms are closed and locked. The light source is positioned to illuminate the prisms.

-

Water from a constant temperature bath (typically set at 20.0 °C) is circulated through the jackets of the prisms.

-

While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark region. The compensator is adjusted to eliminate any color fringe and sharpen the borderline.

-

The fine adjustment is used to center the borderline exactly on the crosshairs of the eyepiece.

-

The refractive index value is then read from the instrument's scale.[4][5][10]

-

Synthesis Workflow Visualization

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[11][15] One common and improved method for its synthesis starts from tetrahydrofuran, which offers high purity and yield.[1] The following diagram illustrates the key steps in this synthetic pathway.

Caption: Synthesis of this compound from Tetrahydrofuran.

References

- 1. Page loading... [guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Determination of the refractive index of organic material from atmospheric aerosol over the visible wavelength range using optical tweezers - British Antarctic Survey - Publication [bas.ac.uk]

- 4. davjalandhar.com [davjalandhar.com]

- 5. athabascau.ca [athabascau.ca]

- 6. homesciencetools.com [homesciencetools.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chm.uri.edu [chm.uri.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry-online.com [chemistry-online.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 15. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1-Bromo-5-chloropentane (CAS: 54512-75-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-chloropentane is a bifunctional haloalkane that serves as a versatile intermediate in organic synthesis.[1] Its unique structure, featuring a bromine and a chlorine atom at the termini of a five-carbon chain, allows for selective and sequential reactions, making it a valuable building block in the synthesis of complex molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectral data, applications, and safety information. This compound is particularly relevant in the pharmaceutical and agrochemical industries for the preparation of novel active ingredients.[1][2]

Chemical and Physical Properties

This compound is a clear, colorless to slightly yellow liquid.[2] It is insoluble in water but soluble in common organic solvents like benzene and chloroform. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 54512-75-3 | [3] |

| Molecular Formula | C₅H₁₀BrCl | [3] |

| Molecular Weight | 185.49 g/mol | [3] |

| Appearance | Clear, colorless to slightly yellow liquid | [2] |

| Boiling Point | 210-212 °C (lit.) | [4] |

| Density | 1.408 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.484 (lit.) | [4] |

| Flash Point | 95 °C (203 °F) - closed cup | |

| Solubility | Insoluble in water | |

| IUPAC Name | This compound | [3] |

| Synonyms | 5-Chloropentyl bromide, Pentane, 1-bromo-5-chloro- | [3] |

| InChI Key | PHHNNDKXQVKJEP-UHFFFAOYSA-N | [3] |

| SMILES | C(CCCl)CCBr | [3] |

Synthesis of this compound

There are two primary industrial methods for the synthesis of this compound.

Synthesis from Tetrahydrofuran

A modern and efficient method for preparing this compound involves a two-step process starting from tetrahydrofuran (THF).[2][5] This method is advantageous due to its high product purity and yield.[2][5]

Experimental Protocol:

-

Step 1: Synthesis of 5-Chloropentyl acetate In a three-necked flask equipped with a stirrer and a reflux condenser, add 87g (1.0mol) of tetrahydrofuran and a Lewis acid catalyst such as 14g (0.1mol) of anhydrous zinc chloride.[5] While stirring at 0 °C, slowly add 83g (1.03mol) of acetyl chloride over approximately 98 minutes.[5] After the addition, allow the reaction to proceed for 4-8 hours.[5] Subsequently, heat the mixture to 110-120 °C to distill off any excess acetyl chloride.[5]

-

Step 2: Bromination to this compound After cooling the reaction mixture, add an acidic catalyst such as 100g (1.0mol) of sulfuric acid or 86g (0.5mol) of p-toluenesulfonic acid.[5] Heat the mixture to 50-120 °C and add 260-280g (1.3-1.4mol) of 40% hydrobromic acid.[5] Maintain the reaction at this temperature for 2-4 hours.[5] After the reaction is complete, the mixture is phase-separated to obtain the crude this compound.[5] The crude product is then purified by rectification to yield the final product with a purity of ≥99.0%.[2][5]

Synthesis from 1,5-Pentanediol

An older method for the synthesis of this compound starts from 1,5-pentanediol.[2]

Experimental Protocol:

This process involves the halogenation of 1,5-pentanediol using hydrochloric acid and hydrobromic acid.[2] The reaction is carried out at approximately 95°C in the presence of a composite catalyst of concentrated sulfuric acid (0.5%) and anhydrous zinc chloride (2.0%).[2] The molar ratio of the raw material gases, HCl to HBr, is maintained at 3.0-3.5.[2] The reaction is typically run for 14 hours, after which the product, this compound, is obtained with a content of over 80%.[2] n-Heptane is used as a phase separator in this reaction.[2]

Visualized Synthetic Workflows

Caption: Synthetic routes to this compound.

Spectral Data

The structural confirmation of this compound is typically achieved through various spectroscopic methods.

Table 2: Spectral Data of this compound

| Technique | Data | Source(s) |

| ¹H NMR | Spectral data available from sources like Sigma-Aldrich. | [3] |

| ¹³C NMR | Spectral data available from sources like Sigma-Aldrich. | [3][6] |

| Mass Spectrometry (GC-MS) | m/z top peak: 69, 2nd highest: 41, 3rd highest: 55. | [3] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra available from sources like Sigma-Aldrich. | [3][7] |

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a wide range of organic compounds.[1] Its bifunctional nature allows for differential reactivity at the bromine and chlorine-substituted carbons, enabling the construction of complex molecular architectures.

Pharmaceutical Synthesis

This compound is widely used as an intermediate in the synthesis of novel and effective drugs.[2] Notable applications include:

-

Synthesis of Sodium Cefotiam: It is a key raw material in the synthesis of this renal dehydropeptidase-I (DHP-I) inhibitor, which enhances the efficacy of imipenem.[2]

-

Bone Resorption Inhibitors: Used in the preparation of pharmaceuticals aimed at treating bone-related disorders.[2]

-

Human α1A Adrenoceptor Agents: Employed in the synthesis of compounds targeting human α1A adrenoceptors.[2]

Agrochemical Synthesis

This compound serves as a raw material for the synthesis of new pesticides and herbicides, contributing to the development of modern crop protection agents.[1]

Other Applications

-

Organic Synthesis: It is a general-purpose intermediate for introducing a five-carbon chain with reactive ends.

-

Selective Solvent: It has been shown to be an effective solvent for the purification of pyruvic acid.[2]

-

Fragrance and Flavor Industry: Utilized as a raw material in the synthesis of various fragrances and flavors.[2]

Visualized Application Relationships

Caption: Logical relationships of this compound applications.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is irritating to the eyes, skin, and respiratory system.

Table 3: GHS Hazard Information

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | May cause respiratory irritation |

Handling and Storage:

-

Keep away from sources of ignition.

-

Store in a cool, dry, and well-ventilated area in a tightly closed container.

-

Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a respirator if necessary.

-

Wash thoroughly after handling.

First Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

In case of skin contact: Flush skin with plenty of soap and water.

-

If inhaled: Remove to fresh air.

-

If ingested: Do NOT induce vomiting. Give 2-4 cupfuls of milk or water if the person is conscious.

In all cases of exposure, seek medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its synthesis from tetrahydrofuran offers a high-purity and high-yield route to this important building block. Proper handling and storage are essential due to its hazardous nature. This guide provides a foundational understanding of this compound for researchers and professionals in drug development and chemical synthesis.

References

- 1. Pentane, 1-bromo-5-chloro- [webbook.nist.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C5H10BrCl | CID 96070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 54512-75-3 [chemicalbook.com]

- 5. CN1939885A - Production of 1-bromine-5-chloropentane - Google Patents [patents.google.com]

- 6. This compound(54512-75-3) 13C NMR [m.chemicalbook.com]

- 7. This compound(54512-75-3) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to 1-Bromo-5-chloropentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-bromo-5-chloropentane (CAS No. 54512-75-3), a key bifunctional intermediate in organic synthesis. Its unique structure, featuring both bromine and chlorine atoms on a five-carbon chain, allows for selective reactivity, making it a valuable building block in the pharmaceutical, agrochemical, and fragrance industries.[1] This document details its chemical and physical properties, outlines a detailed synthesis protocol, and discusses its primary applications and safety considerations.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid with a mild, characteristic odor.[2][3] Its key properties are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀BrCl | PubChem[4] |

| Molecular Weight | 185.49 g/mol | PubChem[4][5] |

| IUPAC Name | This compound | PubChem[4] |

| Synonyms | 5-Chloropentyl bromide, Pentane, 1-bromo-5-chloro- | PubChem, ChemicalBook[2][4] |

| CAS Number | 54512-75-3 | ChemicalBook[2] |

| Appearance | Clear, colorless liquid | ChemicalBook[2] |

| Density | 1.408 g/mL at 25 °C | ChemicalBook, ChemBK[6][7] |

| Boiling Point | 210-212 °C | ChemicalBook, ChemBK[6][7] |

| Flash Point | 95 °C (203 °F) | Sigma-Aldrich, ChemicalBook[2] |

| Refractive Index | 1.484 at 20 °C | ChemicalBook, ChemBK[6][7] |

| Solubility | Insoluble in water | ChemicalBook[2] |

Synthesis of this compound

This compound can be synthesized through several routes, including the halogenation of 1,5-pentanediol or the reaction of 1,5-dichloropentane with 1,5-dibromopentane.[2][3] A common and efficient laboratory-scale synthesis involves the ring-opening of a cyclic ether precursor, such as tetrahydropyran or tetrahydrofuran, followed by halogenation.[2]

Experimental Protocol: Synthesis from Tetrahydropyran

The following protocol is based on a method described in patent literature, which offers high purity and yield without the need for a solvent. This two-step process involves the formation of an intermediate, 5-chloro-amyl acetate, followed by bromination.

Step 1: Synthesis of 5-Chloro-amyl Acetate

-

To a 1000 mL three-necked flask equipped with a stirrer and reflux condenser, add 87g (1.0 mol) of tetrahydropyran and 7g (0.05 mol) of anhydrous zinc chloride (Lewis acid catalyst).

-

While stirring at 20 °C, slowly add 83g (1.03 mol) of acetyl chloride over a period of 98 minutes.

-

Allow the reaction to proceed for 2 hours at this temperature.

-

After the reaction period, heat the mixture to 110 °C to distill off any excess acetyl chloride.

-

Cool the reaction mixture.

Step 2: Bromination to Yield this compound

-

To the cooled reaction mixture containing 5-chloro-amyl acetate, add 100g (1.0 mol) of sulfuric acid (acidic catalyst).

-

Heat the mixture to 50 °C.

-

Slowly add 260g (1.3 mol) of 40% hydrobromic acid.

-

Maintain the reaction at this temperature for 4 hours.

-

After the reaction is complete, allow the mixture to cool and separate into phases.

-

Isolate the organic phase, which is the crude this compound.

-

Purify the crude product by rectification (distillation) to obtain the final product with a purity of ≥99.1% and a yield of ≥83.0% (based on tetrahydropyran).

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from tetrahydropyran.

Caption: Synthesis workflow from tetrahydropyran.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of a wide array of organic molecules.[6] Its bifunctional nature allows for sequential reactions, making it a valuable tool for constructing complex molecular architectures.

-

Pharmaceutical Intermediates : It is a crucial building block for active pharmaceutical ingredients (APIs).[1] For example, it is used in the synthesis of novel imidazole derivatives which act as heme-oxygenase (HO-1 and HO-2) inhibitors and are being investigated as cytotoxic agents against cancer cell lines. It is also used to prepare bone resorption inhibitors and agents for human α1A adrenal receptors.

-

Agrochemicals : The compound is a raw material for the synthesis of pesticides and herbicides, contributing to the development of more effective crop protection solutions.[1]

-

Organic Synthesis : It is widely used as an alkylating agent to introduce a 5-chloropentyl group into various molecules.[3] The differential reactivity of the bromine and chlorine atoms allows for selective nucleophilic substitution reactions.

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties. The following table summarizes its GHS classifications and recommended safety precautions.

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral | वार्निंग | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | वार्निंग | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | वार्निंग | H319: Causes serious eye irritation |

| Specific target organ toxicity | वार्निंग | H335: May cause respiratory irritation |

Source: PubChem, ChemicalBook[4]

Handling and Storage Recommendations

-

Handling : Use in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage : Store in a cool, dry place away from sources of ignition. Keep the container tightly closed. Store away from strong oxidizing agents and strong bases, which are incompatible.[2]

-

First Aid :

-

Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]

-

Inhalation : Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen.[2]

-

Ingestion : Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of milk or water.[2] In all cases of exposure, seek immediate medical attention.

-

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR : Proton NMR spectra are available for this compound.

-

Mass Spectrometry : GC-MS data is available, with major peaks aiding in its identification.

-

Infrared (IR) Spectroscopy : FTIR spectra can be used to identify functional groups present in the molecule.

Source: PubChem[4]

This guide provides essential technical information for professionals working with this compound. By understanding its properties, synthesis, applications, and safety protocols, researchers can effectively and safely utilize this versatile chemical intermediate in their work.

References

- 1. Page loading... [guidechem.com]

- 2. EP0824094A1 - Process for the preparation of alpha-bromo,omega-chloroalkanes - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. CN1939885A - Production of 1-bromine-5-chloropentane - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Synthesis of 1-Bromo-5-chloropentane from Tetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 1-bromo-5-chloropentane, a crucial intermediate in the pharmaceutical and agrochemical industries, starting from tetrahydrofuran (THF). The synthesis is a two-step process involving the Lewis acid-catalyzed ring-opening of tetrahydrofuran with acetyl chloride to yield 5-chloropentyl acetate, followed by acidic-catalyzed bromination to produce the final product. This document offers detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow to support researchers and professionals in drug development and organic synthesis. The described method is advantageous due to its high product purity and yield, solvent-free conditions, and operational simplicity.[1][2]

Introduction

This compound (C₅H₁₀BrCl, CAS No: 54512-75-3) is a bifunctional alkyl halide that serves as a versatile building block in the synthesis of a wide array of organic molecules. Its unique structure, featuring both a bromo and a chloro substituent at the terminal positions of a pentyl chain, allows for differential reactivity and selective transformations, making it a valuable intermediate in the preparation of active pharmaceutical ingredients (APIs) and other specialty chemicals.[3]

Historically, this compound was synthesized from 1,5-pentanediol through a halogenation reaction using a mixture of hydrochloric and hydrobromic acids.[1] However, this method often resulted in the formation of byproducts such as 1,5-dichloropentane and 1,5-dibromopentane, complicating purification and reducing the overall yield.[2] The modern and more efficient synthetic route, which is the focus of this guide, utilizes the ring-opening of tetrahydrofuran. This approach offers superior control over the reaction, leading to a higher purity of the final product and a greater overall yield.[1][3]

Reaction Mechanism and Pathway

The synthesis of this compound from tetrahydrofuran proceeds in two main steps:

Step 1: Synthesis of 5-Chloropentyl Acetate

The first step involves the ring-opening of tetrahydrofuran by acetyl chloride in the presence of a Lewis acid catalyst. The Lewis acid coordinates to the oxygen atom of the tetrahydrofuran ring, activating it for nucleophilic attack by the chloride ion from acetyl chloride.[4] This results in the formation of an oxonium ion intermediate, which subsequently undergoes ring-opening to yield 5-chloropentyl acetate.[4][5]

Step 2: Synthesis of this compound

The second step is the conversion of 5-chloropentyl acetate to this compound. This is achieved by reacting the intermediate with hydrobromic acid in the presence of an acidic catalyst. The acetyl group is cleaved, and the hydroxyl group is substituted by a bromine atom.

A visual representation of the overall reaction pathway is provided below.

Figure 1: Reaction pathway for the synthesis of this compound from tetrahydrofuran.

Experimental Protocols

The following are detailed experimental protocols for the two-step synthesis of this compound from tetrahydrofuran, based on established methodologies.[2]

Step 1: Synthesis of 5-Chloropentyl Acetate

Materials:

-

Tetrahydrofuran (THF)

-

Acetyl Chloride

-

Anhydrous Zinc Chloride (Lewis acid catalyst)

-

Three-necked round-bottom flask

-

Stirring apparatus

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

Procedure:

-

To a 1000 mL three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 87g (1.0 mol) of tetrahydrofuran and 7g (0.05 mol) of anhydrous zinc chloride.

-

With stirring, slowly add 83g (1.03 mol) of acetyl chloride from the dropping funnel at a controlled temperature of 20°C.

-

After the addition is complete, continue stirring the reaction mixture for 2 hours at the same temperature.

-

Gradually heat the mixture to 110°C to distill off any excess acetyl chloride.

-

The resulting crude 5-chloropentyl acetate is used directly in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

-

Crude 5-chloropentyl acetate from Step 1

-

Concentrated Sulfuric Acid (acidic catalyst)

-

40% Hydrobromic Acid

-

Heating and stirring apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Cool the crude 5-chloropentyl acetate from the previous step.

-

Carefully add 100g (1.0 mol) of concentrated sulfuric acid to the reaction mixture.

-

Heat the mixture to 50°C and add 260g (1.3 mol) of 40% hydrobromic acid.

-

Maintain the reaction at this temperature for 4 hours with continuous stirring.

-

After the reaction is complete, allow the mixture to cool and transfer it to a separatory funnel.

-

Separate the organic layer, which contains the crude this compound.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

A general workflow for the experimental procedure is illustrated below.

References

An In-Depth Technical Guide to the Synthesis of 1-Bromo-5-chloropentane from 1,5-Pentanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a selective and efficient two-step method for the synthesis of 1-bromo-5-chloropentane, a valuable bifunctional intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis commences with the selective monobromination of 1,5-pentanediol to yield 5-bromopentan-1-ol, which is subsequently chlorinated to afford the final product. This approach circumvents the poor selectivity observed in direct, one-pot halogenation methods.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two-step synthesis of this compound.

Table 1: Synthesis of 5-Bromopentan-1-ol from 1,5-Pentanediol

| Parameter | Value | Reference |

| Reactants | ||

| 1,5-Pentanediol | 1.0 eq | [3][4] |

| 40% Hydrobromic Acid | ~1.5 eq | [3][4] |

| Solvent | Benzene | [3][4] |

| Reaction Temperature | 70-80 °C | [3][4] |

| Reaction Time | 15 hours | [3][4] |

| Reported Yield | 89.1% | [3][4] |

Table 2: Synthesis of this compound from 5-Bromopentan-1-ol

| Parameter | Value | Reference |

| Reactants | ||

| 5-Bromopentan-1-ol | 1.0 eq | General Method |

| Thionyl Chloride (SOCl₂) | 1.0-1.2 eq | [5][6] |

| Solvent | Pyridine (optional, as base) or inert solvent (e.g., Dichloromethane) | [7][8] |

| Reaction Temperature | Room Temperature to Reflux | [9] |

| Reaction Time | 1-4 hours (typical) | [1] |

| Expected Yield | High | General Method |

Reaction Pathway

The overall synthetic scheme is a two-step process involving the sequential introduction of the bromo and chloro functionalities onto the pentane backbone.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound from 1,5-pentanediol.

Step 1: Synthesis of 5-Bromopentan-1-ol

This procedure is adapted from established methods for the selective monobromination of 1,5-pentanediol.[3][4]

Materials:

-

1,5-Pentanediol

-

40% Hydrobromic acid

-

Benzene

-

5% Sodium hydroxide solution

-

10% Hydrochloric acid solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, combine 1,5-pentanediol (1.0 eq), 40% hydrobromic acid (~1.5 eq), and benzene.

-

Heat the reaction mixture in an oil bath at 70-80 °C for 15 hours, with continuous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash successively with a 5% sodium hydroxide solution, a 10% hydrochloric acid solution, and a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate (8:1 v/v) eluent to yield 5-bromopentan-1-ol as a colorless to pale yellow liquid.[4]

Step 2: Synthesis of this compound

This procedure utilizes thionyl chloride for the conversion of the primary alcohol to an alkyl chloride, a well-established transformation.[5][6][8][10]

Materials:

-

5-Bromopentan-1-ol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional)

-

Anhydrous dichloromethane (DCM)

-

Water

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 5-bromopentan-1-ol (1.0 eq) in anhydrous dichloromethane.

-

If using, add pyridine (1.0-1.2 eq) to the solution and cool the mixture in an ice bath.

-

Slowly add thionyl chloride (1.0-1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution and then with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be further purified by vacuum distillation.

Experimental Workflow

The following diagram illustrates the general workflow for the two-step synthesis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN1939885A - Production of 1-bromine-5-chloropentane - Google Patents [patents.google.com]

- 3. 5-Bromopentan-1-ol | 34626-51-2 [chemicalbook.com]

- 4. 5-Bromopentan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

Spectroscopic Profile of 1-Bromo-5-chloropentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Bromo-5-chloropentane (C₅H₁₀BrCl), a valuable building block in organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties. This guide is intended to serve as a practical resource for researchers utilizing this compound in synthetic chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| 3.55 | Triplet | 2H | 6.7 | -CH₂-Cl |

| 3.41 | Triplet | 2H | 6.8 | -CH₂-Br |

| 1.90 | Quintet | 2H | 7.0 | -CH₂-CH₂Br |

| 1.81 | Quintet | 2H | 6.9 | -CH₂-CH₂Cl |

| 1.55 | Sextet | 2H | 7.2 | -CH₂-CH₂-CH₂- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| 44.8 | -CH₂-Cl |

| 33.5 | -CH₂-Br |

| 32.2 | -CH₂-CH₂Br |

| 30.2 | -CH₂-CH₂Cl |

| 24.8 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2958, 2870 | Strong | C-H stretch (alkane) |

| 1455 | Medium | CH₂ bend (scissoring) |

| 1258 | Medium | CH₂ wag |

| 728 | Strong | C-Cl stretch |

| 645 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 184/186/188 | <1 | [M]⁺ (Molecular ion) |

| 105/107 | 100 | [C₅H₁₀Cl]⁺ |

| 55 | 80 | [C₄H₇]⁺ |

| 41 | 65 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

The solution was transferred into a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

A 400 MHz NMR spectrometer was used.

-

The sample was shimmed to optimize magnetic field homogeneity.

-

A standard single-pulse experiment was performed with the following parameters:

-

Pulse width: 30°

-

Acquisition time: 4 seconds

-

Relaxation delay: 1 second

-

Number of scans: 16

-

3. ¹³C NMR Acquisition:

-

A 100 MHz (for ¹³C) NMR spectrometer was used.

-

A proton-decoupled pulse sequence was employed.

-

Key parameters included:

-

Pulse width: 30°

-

Acquisition time: 1.5 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 1024

-

4. Data Processing:

-

The raw Free Induction Decay (FID) data was Fourier transformed.

-

Phase and baseline corrections were applied to the resulting spectra.

-

Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

A small drop of neat this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

2. Data Acquisition:

-

The spectrum was recorded on a Fourier-Transform Infrared (FTIR) spectrometer.

-

The spectrum was collected over the range of 4000-400 cm⁻¹.

-

A total of 32 scans were co-added at a resolution of 4 cm⁻¹.

-

A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

1. Sample Introduction and Chromatography:

-

A gas chromatograph (GC) coupled to a mass spectrometer (MS) was used.

-

A 1 µL aliquot of a dilute solution of this compound in dichloromethane was injected into the GC.

-

The GC was equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

The oven temperature program was initiated at 50°C, held for 2 minutes, then ramped to 250°C at a rate of 10°C/min.

2. Mass Spectrometry Analysis:

-

The mass spectrometer was operated in Electron Ionization (EI) mode with an ionization energy of 70 eV.

-

The mass range scanned was m/z 35-300.

-

The ion source temperature was maintained at 230°C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

1-Bromo-5-chloropentane material safety data sheet (MSDS)

An In-depth Technical Guide to 1-Bromo-5-chloropentane

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 54512-75-3), a bifunctional haloalkane that serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] This document consolidates information from Material Safety Data Sheets (MSDS) and relevant scientific literature to offer researchers, scientists, and drug development professionals a detailed resource covering its chemical properties, safety protocols, synthesis methodologies, and applications.

Chemical and Physical Properties

This compound is a clear, colorless to slightly yellow liquid.[1][3] It is characterized by its bifunctional nature, possessing both a bromine and a chlorine atom on a five-carbon chain, which allows for selective reactivity in multi-step syntheses. Its quantitative physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 54512-75-3 | [3][4] |

| Molecular Formula | C₅H₁₀BrCl | [1][5][6] |

| Molecular Weight | 185.49 g/mol | [1][6] |

| Appearance | Clear, colorless liquid | [3][4][5][7] |

| Boiling Point | 210-212 °C (at 760 mmHg) | [4][5][6] |

| Density | 1.408 g/mL (at 25 °C) | [5][8] |

| Refractive Index | n20/D 1.484 | [5][8] |

| Flash Point | 75 °C (167 °F) - 95 °C (203 °F) | [3][4][5][9] |

| Water Solubility | Insoluble | [5][6][7] |

| Solubility | Soluble in benzene, chloroform, ethyl acetate (slightly), and methanol (slightly) | [5][6] |

| Vapor Pressure | 0.271 mmHg (at 25 °C) | [5] |

Hazard Identification and Safety Information

This compound is classified as a hazardous chemical and a combustible liquid.[3][4] It is known to cause skin, eye, and respiratory tract irritation.[3][5][7]

2.1 GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2/2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects |

2.2 NFPA 704 Ratings

| Category | Rating | Description |

| Health | 2 | Can cause temporary incapacitation or residual injury. |

| Flammability | 2 | Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur. |

| Instability | 0 | Normally stable, even under fire conditions. |

(Source:[3])

Safe Handling and Storage Protocols

Proper handling and storage are crucial to ensure safety when working with this compound.

3.1 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3]

-

Respiratory Protection: Use a respirator and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU) if ventilation is inadequate.[12]

3.2 Engineering Controls

-

Work should be conducted in a well-ventilated area. Use of a chemical fume hood or local exhaust ventilation is recommended to keep airborne levels low.[3]

3.3 Handling and Storage

-

Wash hands thoroughly after handling.[3]

-

Keep away from sources of ignition, heat, sparks, and open flames.[3][4]

-

Store in a cool, dry, well-ventilated place in a tightly closed container.[3][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3][4][7]

Emergency Procedures

4.1 First Aid Measures In case of exposure, immediate action is necessary.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |

| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[3] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3] |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[3] |

4.2 Fire-Fighting and Accidental Release

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Hazardous Decomposition: Combustion produces hydrogen chloride, carbon monoxide, carbon dioxide, and hydrogen bromide.[3][7]

-

Accidental Release: Absorb spill with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[3] Clean up spills immediately, observing all safety precautions.

Synthesis Methodology: From Tetrahydrofuran

A modern and efficient method for preparing this compound uses tetrahydrofuran as the starting material. This process avoids the lower selectivity of older methods that used 1,5-pentanediol.[1] The following protocol is based on established synthesis routes.[13]

Experimental Protocol:

-

Objective: To synthesize this compound from Tetrahydrofuran (THF).

-

Reaction Principle: This is a two-step process involving the ring-opening of THF to form a chloro-ester intermediate, followed by a substitution reaction to introduce the bromine atom.

Step 1: Synthesis of 5-chloropentyl acetate

-

To a reaction vessel equipped with a stirrer and reflux condenser, add tetrahydrofuran (1.0 mol) and a Lewis acid catalyst, such as anhydrous zinc chloride (0.1 mol).

-

Cool the mixture to 0 °C with stirring.

-

Slowly add acetyl chloride (1.03 mol) to the mixture, maintaining the temperature.

-

After the addition is complete, allow the reaction to proceed for 4-10 hours. The temperature may be gradually increased to 120 °C to drive the reaction to completion and distill off any excess acetyl chloride.

Step 2: Conversion to this compound

-

Cool the reaction mixture containing the 5-chloropentyl acetate intermediate.

-

Add an acidic catalyst, such as p-toluenesulfonic acid (0.5 mol), followed by 40% hydrobromic acid (1.4 mol).

-

Heat the mixture to 120 °C and allow it to react for 2-4 hours.

Step 3: Purification

-

After cooling, the reaction mixture will separate into two phases.

-

Separate the organic phase, which contains the crude this compound.

-

Wash the organic phase with water and a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid.

-

Dry the crude product over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purify the final product by vacuum distillation to yield this compound with high purity (>99%).

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile building block in organic synthesis, particularly within the pharmaceutical industry.[1] Its bifunctional nature is highly advantageous, allowing for sequential or selective reactions at the bromine or chlorine-bearing carbons.

-

Pharmaceutical Intermediate: It is a key raw material for a wide range of Active Pharmaceutical Ingredients (APIs).

-

Synthesis of Heme-Oxygenase Inhibitors: It is used in the synthesis of novel imidazole derivatives that act as inhibitors of heme-oxygenase (HO-1 and HO-2), which are explored as cytotoxic agents against cancer cell lines.[14]

-

Other Medical Applications: It has been used in the synthesis of bone resorption inhibitors and protective agents for human α1A adrenoceptors.[1][13]

-

Agrochemicals and Specialty Chemicals: Its applications extend to the creation of new pesticides, fragrances, and other fine chemicals.[1][2]

Toxicological and Ecological Information

7.1 Toxicological Summary Toxicological data for this compound is limited. The primary known effects are irritation upon contact.

| Effect | Finding |

| Acute Toxicity | LD50/LC50 data is not available. Harmful if swallowed is indicated by some classifications.[3][11] |

| Skin Irritation | Causes skin irritation.[3][7] |

| Eye Irritation | Causes serious eye irritation.[3][7] |

| Respiratory Irritation | May cause respiratory tract irritation upon inhalation.[3][7] |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[3][12] |

7.2 Ecological Information The compound is classified as toxic to aquatic life with long-lasting effects (GHS Hazard H411).[10] Therefore, it should not be allowed to enter drains or the environment.[12] Proper disposal through a licensed disposal company is required.[12]

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. China this compound 98.5% CASï¼54512-75-3 factory and suppliers | Theorem [theoremchem.com]

- 7. This compound(54512-75-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. chemwhat.com [chemwhat.com]

- 9. 1-ブロモ-5-クロロペンタン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. This compound | C5H10BrCl | CID 96070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. capotchem.com [capotchem.com]

- 13. CN1939885A - Production of 1-bromine-5-chloropentane - Google Patents [patents.google.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

Reactivity of C-Br vs C-Cl bond in 1-Bromo-5-chloropentane

An In-depth Technical Guide to the Differential Reactivity of the C-Br and C-Cl Bonds in 1-Bromo-5-chloropentane

Abstract

This compound is a bifunctional haloalkane of significant interest in pharmaceutical and agrochemical synthesis due to its capacity for selective chemical transformations. This technical guide provides a comprehensive analysis of the differential reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds within this molecule. The core of this analysis rests on the fundamental principles of chemical kinetics and thermodynamics, primarily focusing on bond dissociation energies and leaving group ability. Through a review of reaction mechanisms, quantitative data, and detailed experimental protocols, this document establishes that the C-Br bond is significantly more reactive than the C-Cl bond in nucleophilic substitution and organometallic reactions. This preferential reactivity is crucial for designing selective and high-yield synthetic pathways.

Fundamental Principles of Haloalkane Reactivity

The reactivity of haloalkanes is predominantly governed by the nature of the carbon-halogen (C-X) bond. Two primary factors are at play: bond polarity and bond strength.

-

Bond Polarity : The electronegativity difference between carbon and halogens creates a polar bond (Cδ+-Xδ-), rendering the carbon atom electrophilic and susceptible to nucleophilic attack. Based on electronegativity (F > Cl > Br > I), the C-Cl bond is more polar than the C-Br bond.

-

Bond Strength (Bond Dissociation Energy) : This is the energy required to break the C-X bond homolytically.[1] In reactions like nucleophilic substitution, the C-X bond is cleaved. A weaker bond requires less energy to break, leading to a lower activation energy and a faster reaction rate.[2][3]

Experimental evidence overwhelmingly indicates that bond strength is the dominant factor determining the reactivity of haloalkanes in substitution and elimination reactions.[4] The halogen that forms the weaker bond is the better leaving group.

Quantitative Data: C-Br vs. C-Cl Bond Properties

The disparity in reactivity can be quantified by comparing the average bond dissociation energies (BDE) for C-Cl and C-Br bonds. A lower BDE correlates with a weaker bond and thus a more reactive site.

| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Bond Length (pm) |

| C-Cl | 339 | 177 |

| C-Br | 276 | 194 |

| Data sourced from multiple chemistry resources.[2][4][5][6] |

As the data clearly shows, the C-Br bond has a significantly lower bond dissociation energy, making it weaker and more easily broken than the C-Cl bond.[2][4] This fundamental difference dictates the regioselectivity of reactions involving this compound.

Comparative Reactivity in Nucleophilic Substitution

Nucleophilic substitution is a cornerstone reaction for haloalkanes. The general order of reactivity for a given alkyl group is R-I > R-Br > R-Cl > R-F, which directly correlates with the C-X bond strength and the stability of the resulting halide anion (leaving group ability).[4] For this compound, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) because it is a weaker base and more stable in solution.

Sₙ2 Mechanism

In a bimolecular (Sₙ2) reaction, a nucleophile attacks the electrophilic carbon in a single, concerted step, displacing the leaving group.[7] Given that this compound is a primary haloalkane at both ends, the Sₙ2 mechanism is highly favored. The nucleophile will preferentially attack the carbon bonded to the bromine due to the lower activation energy associated with cleaving the weaker C-Br bond.

Caption: Sₙ2 reaction pathway for this compound.

Sₙ1 Mechanism

The unimolecular (Sₙ1) mechanism proceeds through a carbocation intermediate.[8] This pathway is generally disfavored for primary haloalkanes like this compound due to the instability of primary carbocations. However, if forced under specific conditions, the rate-determining step is the formation of the carbocation, which involves the cleavage of the C-X bond. Again, the weaker C-Br bond would break more readily than the C-Cl bond, leading to the formation of the 5-chloropentyl cation over the 5-bromopentyl cation.

Caption: Sₙ1 reaction pathway showing preferential C-Br cleavage.

Specialized Reactions: Grignard Reagent Formation

The preparation of Grignard reagents (R-MgX) involves the reaction of an organic halide with magnesium metal.[9] This reaction is highly sensitive to the reactivity of the C-X bond. For this compound, the significant difference in reactivity allows for the highly selective formation of the Grignard reagent at the C-Br bond, leaving the C-Cl bond intact. This produces the valuable synthetic intermediate, 5-chloropentylmagnesium bromide.

Caption: Selective formation of a Grignard reagent from this compound.

Experimental Protocols

The following protocols describe methods to experimentally verify the differential reactivity of the C-Br and C-Cl bonds.

Protocol 1: Competitive Nucleophilic Substitution with Silver Nitrate

This experiment demonstrates the relative rates of hydrolysis, a type of nucleophilic substitution where water is the nucleophile. The reaction rate is monitored by the precipitation of the insoluble silver halide (AgX). A faster rate of precipitation indicates a more reactive C-X bond.

Objective: To visually demonstrate that the C-Br bond in this compound is more reactive than the C-Cl bond.

Materials:

-

This compound

-

Ethanolic silver nitrate solution (0.1 M AgNO₃ in ethanol)

-

1-chloropentane (control)

-

1-bromopentane (control)

-

Test tubes and rack

-

Water bath (50-60°C)

Methodology:

-

Label three test tubes: '1-chloropentane', '1-bromopentane', and 'this compound'.

-

Add 1 mL of each respective haloalkane to the corresponding test tube.

-

Add 2 mL of the ethanolic silver nitrate solution to each test tube. Ethanol is used as a mutual solvent.[10]

-

Place all three test tubes simultaneously into the warm water bath.

-

Observe the formation of precipitates. Note the time taken for a precipitate to appear and its color.

Expected Results:

-

1-bromopentane: A cream-colored precipitate of AgBr will form rapidly.

-

This compound: A cream-colored precipitate of AgBr will form at a rate comparable to 1-bromopentane. No significant white precipitate of AgCl will be observed in the same timeframe.

-

1-chloropentane: A white precipitate of AgCl will form very slowly, or not at all, under these conditions.

Caption: Experimental workflow for the silver nitrate reactivity test.

Protocol 2: Selective Grignard Reagent Formation

This protocol outlines the synthesis of 5-chloropentylmagnesium bromide, a key intermediate for introducing a five-carbon chain in drug synthesis.

Objective: To selectively synthesize a Grignard reagent at the C-Br position of this compound.

Materials:

-

Magnesium turnings

-

Iodine crystal (as an activator)

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel (all flame- or oven-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

Methodology:

-

Set up the dry glassware under an inert atmosphere.

-

Place magnesium turnings and a small crystal of iodine in the flask.

-

Add a small amount of anhydrous THF.

-

In the dropping funnel, prepare a solution of this compound in anhydrous THF.

-

Add a small portion of the haloalkane solution to the magnesium. The reaction is initiated when the iodine color fades and bubbling is observed. Gentle warming may be required.

-

Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[11]

-

After the addition is complete, continue to stir the mixture for an additional hour to ensure complete reaction.

-

The resulting grey/brown solution is the Grignard reagent, 5-chloropentylmagnesium bromide, ready for use in subsequent synthetic steps.

Verification: The success of the reaction can be verified by quenching a small aliquot with D₂O and analyzing the product via mass spectrometry for the incorporation of a single deuterium atom, confirming the formation of 1-deutero-5-chloropentane.

Conclusion

For researchers and professionals in drug development and chemical synthesis, understanding the differential reactivity of this compound is paramount for its effective utilization. The scientific principles, supported by quantitative bond energy data, unequivocally demonstrate that the carbon-bromine bond is substantially more reactive than the carbon-chlorine bond. This is primarily attributed to the lower C-Br bond dissociation energy, which makes the bromide ion a superior leaving group. This inherent selectivity allows for precise chemical modifications at the C-Br terminus while preserving the C-Cl moiety for subsequent transformations, making this compound a versatile and predictable building block in complex molecular synthesis.

References

- 1. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 2. homework.study.com [homework.study.com]

- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. hydrolysis with water classification tertiary secondary primary haloalkanes halogenoalkanes reactivity trends with silver nitrate alkyl halides advanced A level organic chemistry revision notes [docbrown.info]

- 9. Grignard reagent - Wikipedia [en.wikipedia.org]

- 10. issr.edu.kh [issr.edu.kh]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of 1-Bromo-5-chloropentane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the solubility characteristics of 1-bromo-5-chloropentane (CAS: 54512-75-3), a key bifunctional alkylating agent used in various organic syntheses. Understanding its solubility is critical for reaction kinetics, purification processes, and formulation development. This guide synthesizes available data on its solubility, outlines the governing physicochemical principles, and provides a standardized protocol for its empirical determination.

Introduction to this compound

This compound is a colorless to pale yellow liquid organic compound with the chemical formula C₅H₁₀BrCl.[1] Its structure, featuring a five-carbon chain terminated by two different halogen atoms, gives it a unique reactivity profile, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Effective use of this reagent is highly dependent on its interaction with various solvent systems.

Physicochemical Principles of Solubility

The solubility of this compound is primarily governed by the principle of "like dissolves like."[3][4] As a haloalkane, its molecule possesses a significant nonpolar character due to the pentyl backbone, alongside weakly polar C-Br and C-Cl bonds.

-

Intermolecular Forces: The dissolution process is driven by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[5][6] For this compound in organic solvents, the key interactions are:

-

London Dispersion Forces: These are the predominant forces, arising from the large electron clouds of the bromine and chlorine atoms and the hydrocarbon chain. These forces are strongest in nonpolar solvents.[3][7]

-

Dipole-Dipole Interactions: The polar C-X bonds create a molecular dipole, allowing for favorable interactions with polar aprotic and protic organic solvents.[3]

-

-

Solvent Polarity: this compound is generally insoluble in highly polar solvents like water because the energy required to break the strong hydrogen bonds between water molecules is not compensated by the weaker interactions formed with the haloalkane.[8] It exhibits much greater solubility in organic solvents with polarities similar to its own.

The logical relationship between these influencing factors is visualized in the diagram below.

Solubility Data

Quantitative solubility data for this compound is not widely published in the literature; many safety data sheets (SDS) explicitly state this information is not available.[9][10] However, qualitative assessments from chemical suppliers and databases provide a good general understanding of its solubility profile. The following table summarizes this available information.

| Solvent Class | Solvent Example | Reported Solubility | Reference(s) |

| Polar Protic | Water (H₂O) | Insoluble | [8][11] |

| Ethanol (EtOH) | Soluble / Freely Soluble | [12] | |

| Methanol (MeOH) | Freely Soluble | [12] | |

| Polar Aprotic | Acetone | Soluble (Expected) | - |

| Acetonitrile | Soluble (Expected) | - | |

| Nonpolar | Benzene | Soluble | [11] |

| Toluene | Soluble (Expected) | - | |

| Hexane | Soluble (Expected) | - | |

| Halogenated | Chloroform (CHCl₃) | Soluble / Freely Soluble | [11][12] |

| Dichloromethane | Soluble (Expected) | - | |

| Ethers | Diethyl Ether | Freely Soluble | [12] |

Note: "Soluble (Expected)" indicates high probable solubility based on the principle of "like dissolves like" for solvents of similar polarity, though not explicitly cited in the searched literature for this specific compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of this compound solubility in an organic solvent at a specific temperature. This method is based on the isothermal equilibrium technique.

Objective: To determine the mass of this compound that dissolves in a given volume of a specific organic solvent to form a saturated solution at a constant temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Thermostatic water bath or heating block

-

Jacketed glass vessel with a magnetic stirrer

-

Calibrated thermometer or temperature probe

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (PTFE, solvent-compatible)

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Preparation:

-

Set the thermostatic bath to the desired experimental temperature (e.g., 25 °C) and allow it to equilibrate.

-

Accurately measure a known volume or mass of the chosen organic solvent and place it into the jacketed glass vessel.

-

Immerse the vessel in the thermostatic bath and allow the solvent to reach thermal equilibrium.

-

-

Equilibration:

-

Begin stirring the solvent at a constant rate.

-

Add an excess of this compound to the solvent. The presence of a distinct second liquid phase (undissolved solute) should be visible.

-

Allow the mixture to stir for a sufficient period (e.g., 2-4 hours) to ensure equilibrium is reached. The time required may vary and should be determined empirically.

-

-

Sampling:

-